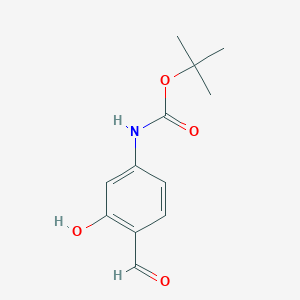

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate

CAS No.:

Cat. No.: VC13528018

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO4 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | tert-butyl N-(4-formyl-3-hydroxyphenyl)carbamate |

| Standard InChI | InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-5-4-8(7-14)10(15)6-9/h4-7,15H,1-3H3,(H,13,16) |

| Standard InChI Key | WSRXACNIQCOCDJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate belongs to the carbamate family, a class of organic compounds characterized by the presence of the carbamate functional group (). Its molecular formula, , reflects a tert-butyl group (), a phenyl ring substituted with formyl and hydroxyl groups, and the carbamate linkage . The molecular structure can be represented as:

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 1503735-25-8 |

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| Storage Conditions | 2–8°C, under nitrogen |

| Solubility | Not reported |

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis would optimize the above route for cost and yield. Key considerations include:

-

Reagent Stoichiometry: Ensuring excess tert-butyl chloroformate to drive the reaction to completion.

-

Temperature Control: Maintaining 0–25°C to prevent side reactions.

-

Purification Techniques: Large-scale chromatography or fractional crystallization.

Functional Group Reactivity and Applications

Reactivity of the Formyl Group

The formyl group at the 4-position is highly electrophilic, enabling participation in condensation reactions (e.g., Schiff base formation) and nucleophilic additions. This reactivity is exploitable in:

-

Pharmaceutical Intermediates: Synthesis of imine-linked prodrugs or metal-chelating agents.

-

Polymer Chemistry: Crosslinking agents in resin formulations.

Hydroxyl Group Utility

The phenolic hydroxyl group at the 3-position offers opportunities for:

-

Electrophilic Substitution: Directed ortho-metallation for further functionalization.

-

Hydrogen Bonding: Enhancing solubility in polar solvents or biological matrices.

Research Gaps and Future Directions

Unexplored Physicochemical Properties

Critical data such as melting point, solubility profile, and stability under varying pH conditions are absent. Future studies should prioritize:

-

Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting behavior.

-

Solubility Studies: Measurements in water, ethanol, and dimethyl sulfoxide (DMSO).

Biological Activity Screening

No in vitro or in vivo data exist for this compound. Suggested assays include:

-

Cytotoxicity Screening: Against cancer cell lines (e.g., HeLa, MCF-7).

-

Antimicrobial Testing: Evaluation of efficacy against Gram-positive and Gram-negative bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume